4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro-
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Overview
Description
4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- is a chemical compound that has been studied for its potential use in cancer treatment. It belongs to the class of nitrosourea compounds, which are known for their ability to cross the blood-brain barrier and target cancer cells in the brain. In
Mechanism of Action
The mechanism of action of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- involves the formation of DNA crosslinks, which prevent cancer cells from replicating and ultimately lead to cell death. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- include DNA damage, inhibition of DNA replication, and induction of apoptosis in cancer cells. It has also been shown to have some toxic effects on normal cells, particularly those in the bone marrow and gastrointestinal tract.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- in lab experiments is its ability to cross the blood-brain barrier and target cancer cells in the brain. It is also effective against a variety of cancer cell lines, including those that are resistant to other chemotherapeutic agents. However, it has some toxic effects on normal cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro-. One area of focus is the development of new formulations that can increase its efficacy and reduce its toxicity. Another area of research is the combination of this compound with other chemotherapeutic agents to increase their efficacy. Additionally, there is interest in studying the potential use of this compound in combination with immunotherapy to enhance the immune response against cancer cells. Finally, there is ongoing research into the mechanism of action of this compound and its potential use in other types of cancer.
Synthesis Methods
The synthesis of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- can be achieved through a multi-step process starting with the reaction of 2-nitroanisole with thionyl chloride to form 2-chloro-5-nitroanisole. This compound is then reacted with 4-bromo-2-butanone in the presence of sodium hydride to form 2-(4-methoxyphenyl)-4-buten-2-ol. The final step involves the reaction of this compound with bis(2-chloroethyl)amine hydrochloride in the presence of sodium carbonate to form 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro-.
Scientific Research Applications
4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- has been extensively studied for its potential use in cancer treatment. It has been shown to have activity against a variety of cancer cell lines, including those that are resistant to other chemotherapeutic agents. It is particularly effective against brain tumors due to its ability to cross the blood-brain barrier. It has also been studied for its potential use in combination with other chemotherapeutic agents to increase their efficacy.
properties
CAS RN |
109143-20-6 |
---|---|
Molecular Formula |
C13H14Cl2N2O4 |
Molecular Weight |
333.16 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-7-methoxy-2-nitro-1-benzofuran-4-amine |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-20-11-3-2-10(16(6-4-14)7-5-15)9-8-12(17(18)19)21-13(9)11/h2-3,8H,4-7H2,1H3 |
InChI Key |
YVTVKGADNTVFRY-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)N(CCCl)CCCl)C=C(O2)[N+](=O)[O-] |
Canonical SMILES |
COC1=C2C(=C(C=C1)N(CCCl)CCCl)C=C(O2)[N+](=O)[O-] |
Other CAS RN |
109143-20-6 |
synonyms |
4-(BIS(2-CHLOROETHYL)AMINO)-7-METHOXY-2-NITROBENZOFURAN |
Origin of Product |
United States |
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